[1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine
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Overview
Description
[1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine: is a complex organic compound that features both a chlorophenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the alkylation of 4-chlorophenylethylamine with a suitable oxazole derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the chlorophenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound can be used to study the interactions of oxazole-containing molecules with biological targets, potentially leading to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which [1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine exerts its effects involves interactions with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The chlorophenyl group can enhance the compound’s lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
[1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-thiazol-2-yl)methyl]amine: Similar structure but with a thiazole ring instead of an oxazole ring.
[1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-imidazol-2-yl)methyl]amine: Contains an imidazole ring, offering different electronic properties.
Uniqueness: The presence of the oxazole ring in [1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine provides unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for exploring new chemical reactions and developing novel materials.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-9-11(3)18-14(17-9)8-16-10(2)12-4-6-13(15)7-5-12/h4-7,10,16H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYVDPQBRHYWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CNC(C)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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